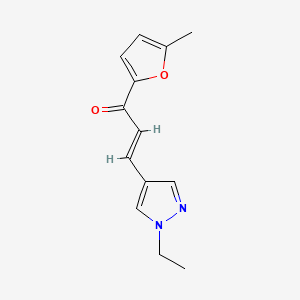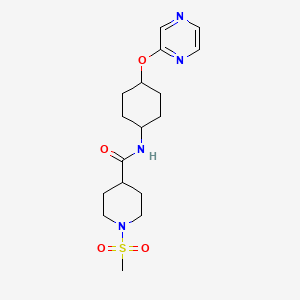
4-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-5-carboxamide, also known as DFP-10825, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of various diseases. DFP-10825 has been shown to exhibit potent anti-inflammatory and analgesic effects in preclinical studies, making it a promising candidate for the treatment of chronic pain, inflammation, and other related disorders.
Mecanismo De Acción
4-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-5-carboxamide exerts its therapeutic effects by modulating the activity of various signaling pathways involved in inflammation and pain. Specifically, this compound has been shown to inhibit the activity of the NF-κB pathway, which is a key mediator of inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in preclinical studies. In addition, this compound has been shown to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-5-carboxamide in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a valuable tool for studying the mechanisms of inflammation and pain. However, one of the limitations of using this compound in lab experiments is its relatively high cost compared to other commonly used anti-inflammatory and analgesic agents.
Direcciones Futuras
There are several potential future directions for the development and use of 4-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-5-carboxamide as a therapeutic agent. One potential direction is the development of this compound as a treatment for chronic pain and inflammation in humans. Another potential direction is the use of this compound as a tool for studying the mechanisms of inflammation and pain in preclinical models. Additionally, further research is needed to fully elucidate the mechanisms of action of this compound and to identify any potential side effects or limitations of its use.
Métodos De Síntesis
The synthesis of 4-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-5-carboxamide involves a multistep process that starts with the reaction of 2,2-difluoroethylamine with propyl isocyanate to form N-propyl-2,2-difluoroethylcarbamate. This intermediate is then reacted with 4-amino-1H-pyrazole-5-carboxylic acid to form this compound.
Aplicaciones Científicas De Investigación
4-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models of various diseases, including chronic pain, inflammation, and cancer. In vitro studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Propiedades
IUPAC Name |
4-amino-2-(2,2-difluoroethyl)-N-propylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N4O/c1-2-3-13-9(16)8-6(12)4-14-15(8)5-7(10)11/h4,7H,2-3,5,12H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAVPLZPDDQKCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=NN1CC(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

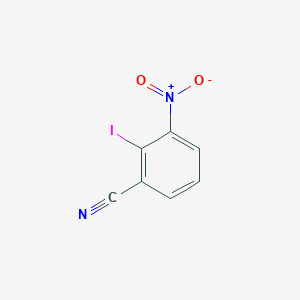
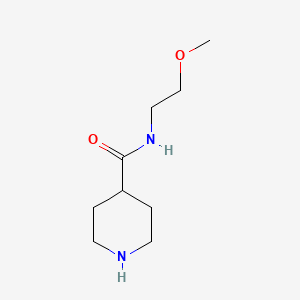
![Tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate](/img/structure/B2679717.png)


![2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine](/img/structure/B2679720.png)
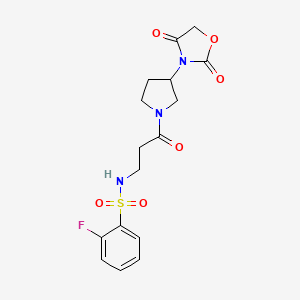
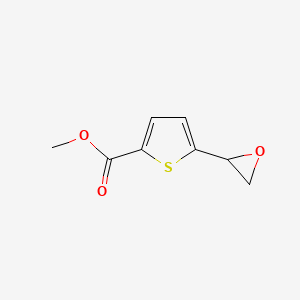
![3-[2-(Dimethylamino)phenyl]propan-1-ol](/img/structure/B2679727.png)

